molecular formula C22H21ClN2O3 B10894693 methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B10894693
M. Wt: 396.9 g/mol
InChI Key: SFSJUPHOHNFSES-UHFFFAOYSA-N
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Description

Methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as indium chloride in acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepines such as clozapine and quetiapine. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C22H21ClN2O3/c1-12-11-17-19(21(26)18(12)22(27)28-2)20(13-7-9-14(23)10-8-13)25-16-6-4-3-5-15(16)24-17/h3-10,12,18,20,24-25H,11H2,1-2H3

InChI Key

SFSJUPHOHNFSES-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C1C(=O)OC

Origin of Product

United States

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